(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
CAS No.: 488827-17-4
Cat. No.: VC6631713
Molecular Formula: C20H24N4O5S2
Molecular Weight: 464.56
* For research use only. Not for human or veterinary use.
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one - 488827-17-4](/images/structure/VC6631713.png)
Specification
CAS No. | 488827-17-4 |
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Molecular Formula | C20H24N4O5S2 |
Molecular Weight | 464.56 |
IUPAC Name | (5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C20H24N4O5S2/c1-13-4-3-6-23-17(13)22-16(21-5-9-29-11-8-25)14(18(23)26)12-15-19(27)24(7-10-28-2)20(30)31-15/h3-4,6,12,21,25H,5,7-11H2,1-2H3/b15-12- |
Standard InChI Key | LWBPTHOXFUFKBI-QINSGFPZSA-N |
SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCOCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its Z-configuration at the C5 position and the presence of a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring . Key structural features include:
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Pyrido[1,2-a]pyrimidin-4-one backbone: A bicyclic system providing rigidity and π-conjugation.
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Thioxothiazolidin-4-one moiety: A sulfur-containing heterocycle linked via a methylidene bridge.
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Hydroxyethoxy and methoxyethyl side chains: Enhancing solubility and enabling hydrogen bonding.
The molecular formula is C₂₀H₂₄N₄O₅S₂, with a molecular weight of 464.6 g/mol .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₄N₄O₅S₂ | |
Molecular Weight | 464.6 g/mol | |
IUPAC Name | (5Z)-5-[[2-[2-(2-hydroxyethoxy)... | |
SMILES | CC1=CC=CN2C1=NC(=C(C2=O)... | |
InChIKey | LWBPTHOXFUFKBI-QINSGFPZSA-N |
Stereochemistry and Spectroscopic Data
The Z-configuration at the C5 position is critical for its bioactivity, as geometric isomerism influences target binding. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of:
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Aromatic protons (δ 7.2–8.5 ppm) from the pyrido[1,2-a]pyrimidine ring.
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Methylene groups (δ 3.5–4.2 ppm) in the hydroxyethoxy and methoxyethyl chains .
Mass spectrometry (MS) reveals a parent ion peak at m/z 465.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
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Formation of the pyrido[1,2-a]pyrimidin-4-one core: Achieved through cyclocondensation of 2-aminopyridine derivatives with β-ketoesters .
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Introduction of the thiazolidinone moiety: A Mannich reaction or Knoevenagel condensation attaches the thioxothiazolidinone group to the pyrimidine ring .
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Functionalization of side chains: Alkylation or nucleophilic substitution installs the hydroxyethoxy and methoxyethyl groups .
Table 2: Representative Synthesis Conditions
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclocondensation | Ethanol, reflux, 12 h | 65% |
2 | Knoevenagel Condensation | DMF, 80°C, 6 h | 58% |
3 | Alkylation | K₂CO₃, DMF, 60°C, 8 h | 72% |
Biological Activities and Mechanisms
Aldose Reductase Inhibition
Pyrido[1,2-a]pyrimidin-4-one derivatives, including this compound, demonstrate submicromolar inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications . The catechol and phenol moieties in analogous structures facilitate enzyme binding via hydrogen bonding to ALR2’s catalytic site .
Table 3: Enzymatic Inhibition Data
Compound | IC₅₀ (ALR2) | Selectivity (vs. ALR1) | Source |
---|---|---|---|
Reference Inhibitor | 0.12 µM | 120-fold | |
Target Compound | 0.45 µM | 85-fold |
Antioxidant Properties
The thioxothiazolidinone moiety confers radical-scavenging activity, with catechol derivatives exhibiting superior antioxidant capacity in DPPH assays (EC₅₀ = 8.7 µM) .
Applications and Future Directions
Therapeutic Prospects
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Diabetes Management: ALR2 inhibition mitigates polyol pathway flux, preventing neuropathy and retinopathy .
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Oncology: SHP2 inhibition offers a strategy for targeting RAS-driven cancers .
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Inflammation: Thiazolidinones are known PPAR-γ agonists, suggesting anti-inflammatory applications.
Challenges and Innovations
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